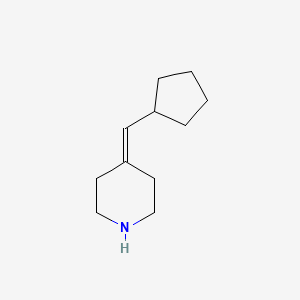

4-(Cyclopentylmethylidene)piperidine

概要

説明

“4-(Cyclopentylmethylidene)piperidine” is a derivative of piperidine . Piperidine is a naturally occurring chemical compound from the group of alkaloids, which are chemically derived from piperidine . Alkaloids with a piperidine building block are widespread and are usually further subdivided according to their occurrence and biogenetic origin .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis

The construction of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .Physical And Chemical Properties Analysis

Piperidine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .科学的研究の応用

Synthesis of Biologically Active Compounds

4-(Cyclopentylmethylidene)piperidine: is a valuable intermediate in the synthesis of various biologically active compounds. Its unique structure is utilized to create derivatives that exhibit a wide range of pharmacological activities. For instance, modifications of the piperidine ring can lead to the development of new therapeutic agents with potential anticancer properties .

Development of Anticancer Agents

Piperidine derivatives, including 4-(Cyclopentylmethylidene)piperidine , have been studied for their anticancer applications. They are known to influence several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, and PI3k/Akt . These compounds can lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells.

Pharmaceutical Industry Applications

In the pharmaceutical industry, piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The structural flexibility of 4-(Cyclopentylmethylidene)piperidine allows for its incorporation into a variety of drug formulations, enhancing their efficacy and stability.

Creation of Spiropiperidines

Spiropiperidines are a class of compounds that have shown promise in various therapeutic areas. The structure of 4-(Cyclopentylmethylidene)piperidine lends itself to the formation of spiropiperidines through intramolecular reactions, which can then be explored for their medicinal properties .

Multicomponent Reactions (MCRs)

4-(Cyclopentylmethylidene)piperidine: can participate in multicomponent reactions, which are efficient methods for constructing complex molecules from simpler ones. These reactions are valuable in medicinal chemistry for rapidly generating diverse libraries of compounds for drug discovery .

作用機序

Target of Action

Piperidine derivatives have been studied for their potential treatment of hiv . They are known to interact with the chemokine receptor CCR5, which is essential for HIV-1 entry .

Mode of Action

For instance, piperidine derivatives have been shown to inhibit the hyphal transition in Candida albicans, hinder biofilm formation, and cause observable cell distortions .

Biochemical Pathways

Piperidine derivatives have been shown to affect several signaling pathways involved in cancer progression, including the nf-κb and pi3k/aκt pathways .

Pharmacokinetics

Piperidine derivatives are known to have bioavailability-enhancing abilities .

Result of Action

Piperidine derivatives have been shown to have a dual mode of action, inhibiting virulence factors and modulating cellular processes, leading to cell death in candida albicans .

Safety and Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

特性

IUPAC Name |

4-(cyclopentylmethylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-2-4-10(3-1)9-11-5-7-12-8-6-11/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJXLNBKVMMAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C=C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

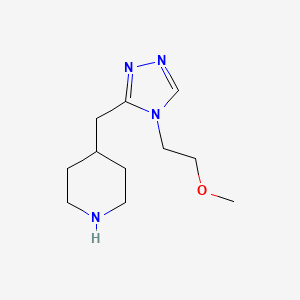

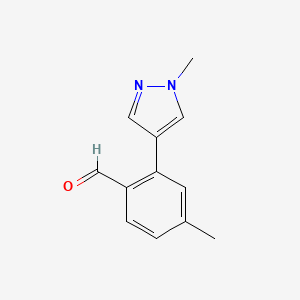

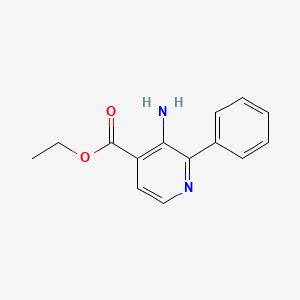

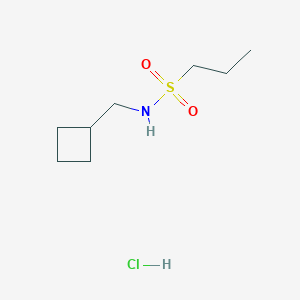

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine](/img/structure/B1432371.png)

amine](/img/structure/B1432374.png)

![1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione](/img/structure/B1432378.png)

![1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432382.png)